molecular formula C12H12ClNO2 B2408025 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 122281-02-1

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2408025
CAS No.: 122281-02-1
M. Wt: 237.68
InChI Key: DYFQBCCRZMIKMW-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 122281-02-1) is a high-value indolinone derivative of significant interest in medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel indole-based Schiff bases. Its core structure, featuring a reactive chloroacetyl group fused to a 3,3-dimethyloxindole scaffold, allows for further functionalization to create targeted molecular libraries. Recent studies highlight its application in the synthesis of new chemical entities that demonstrate promising in vitro cytotoxic activity, providing a crucial starting point for anticancer research programs . The indole and indolinone scaffolds are recognized as privileged structures in drug discovery, known to be associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects . This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new therapeutic possibilities within the extensively studied indole chemical space.

Properties

IUPAC Name

5-(2-chloroacetyl)-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-12(2)8-5-7(10(15)6-13)3-4-9(8)14-11(12)16/h3-5H,6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFQBCCRZMIKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)CCl)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the formation of indole derivatives followed by chloroacetylation. One common method involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one as a scaffold for developing novel antimicrobial agents. The compound's structure allows it to interact with various biological targets, which can lead to the inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

A study published in PMC examined the synthesis of derivatives of this compound and their antimicrobial properties against several bacterial strains. The synthesized compounds demonstrated varying degrees of efficacy, with some exhibiting significant inhibition against resistant strains.

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus20
CP. aeruginosa18

This data indicates that modifications to the indole structure can enhance antimicrobial activity, making this compound a valuable candidate for further development.

Anticancer Applications

The anticancer properties of this compound have been extensively researched. Its ability to induce apoptosis in cancer cells has made it a focus for developing new cancer therapies.

Case Study: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives and evaluated their anticancer activities against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results were promising:

CompoundCell LineIC50 (µM)Selectivity Index
DMCF-75.7110
EHepG28.348
FA5496.459

The selectivity index indicates that these compounds preferentially target cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications.

Mechanism of Action

The mechanism of action of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. This covalent bonding can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or anticancer activity in medicinal research .

Comparison with Similar Compounds

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives and chloroacetyl compounds:

The uniqueness of this compound lies in its combination of the indole core with the reactive chloroacetyl group, providing a versatile scaffold for various chemical and biological applications.

Biological Activity

5-(2-Chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known by its CAS number 122281-02-1, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • Purity : >97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies suggest that derivatives of indole compounds exhibit significant antimicrobial effects. For instance, similar indole derivatives have shown efficacy against various bacterial strains, including multidrug-resistant organisms. While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential activity.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Indole Derivative AE. coli16 μg/mL
Indole Derivative BStaphylococcus aureus32 μg/mL
5-(2-Chloroacetyl)-3,3-dimethyl...TBD (Potentially Active)TBD

The mechanisms through which indole derivatives exert their biological effects often involve the inhibition of key bacterial enzymes or disruption of cellular processes. For example:

  • DNA Gyrase Inhibition : Many indole derivatives target DNA gyrase and topoisomerases, crucial for bacterial DNA replication .
  • Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes leading to cell lysis.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of various indole derivatives against resistant strains of bacteria. While the specific compound was not tested directly, related compounds showed promising results in vitro against Gram-positive and Gram-negative bacteria .

In Vivo Studies

Research involving similar compounds demonstrated their ability to protect against infections in animal models. For instance, a study indicated that certain indole derivatives could significantly reduce bacterial load in infected mice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via cyclocondensation of 3,3-dimethylindolin-2-one with chloroacetyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Catalyst systems like p-toluenesulfonic acid (p-TSA) have been shown to improve yields (up to 85%) by accelerating keto-enol tautomerization . Key parameters include temperature control (60–70°C) and inert atmosphere to prevent hydrolysis of the chloroacetyl group .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis resolves the planar indole core and confirms the chloroacetyl substituent’s orientation (bond angles: C=O ~120°, C-Cl ~1.75 Å) .
  • NMR : 1^1H NMR (CDCl₃) shows characteristic signals: δ 1.45 (s, 6H, CH₃), δ 4.20 (s, 2H, CH₂Cl), δ 7.25–7.80 (m, aromatic H) .
  • IR : Peaks at 1685 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) validate functional groups .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified?

  • Methodology : Byproducts like 3,3-dimethylindole (from dechlorination) or dimerized adducts (via Michael addition) can be detected via HPLC-MS. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates impurities, while high-resolution mass spectrometry (HRMS) confirms their molecular formulae .

Advanced Research Questions

Q. What mechanistic insights explain unexpected products in reactions involving this compound (e.g., cyclization or rearrangement)?

  • Methodology : Computational studies (DFT at B3LYP/6-31G*) reveal that the chloroacetyl group’s electron-withdrawing nature stabilizes intermediates during cyclization. For example, unintended formation of spirooxindoles may arise from nucleophilic attack at the indole C4 position, favored by steric hindrance from the 3,3-dimethyl group . Trapping experiments with TEMPO (radical scavenger) or deuterated solvents can elucidate pathways .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodology : Molecular docking (using MOE or AutoDock Vina) against protein databases (PDB: e.g., 5L7H for kinases) identifies potential binding pockets. The chloroacetyl group’s electrophilicity may form covalent adducts with cysteine residues (e.g., in BTK inhibitors). MD simulations (AMBER) assess binding stability, with RMSD <2 Å indicating robust interactions .

Q. What strategies mitigate instability of the chloroacetyl group under aqueous or basic conditions?

  • Methodology : Lyophilization or storage under argon at −20°C prevents hydrolysis. Prodrug approaches (e.g., masking the chloroacetyl as a tert-butyl carbamate) enhance stability in physiological buffers (pH 7.4, t₁/₂ >24 hrs) . Kinetic studies (UV-Vis monitoring at 280 nm) quantify degradation rates .

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